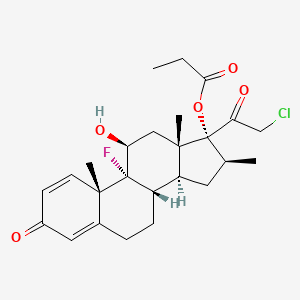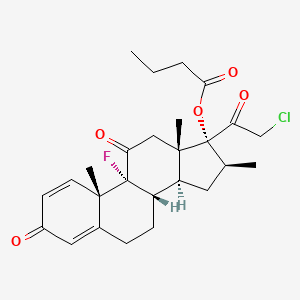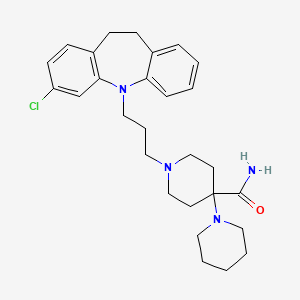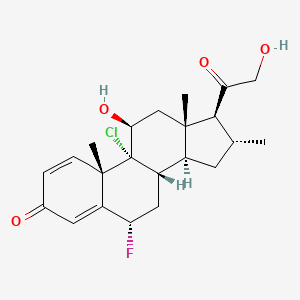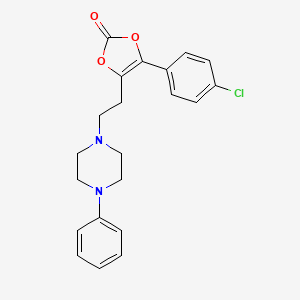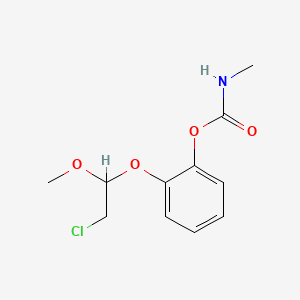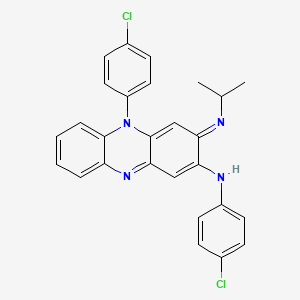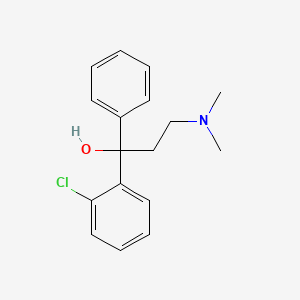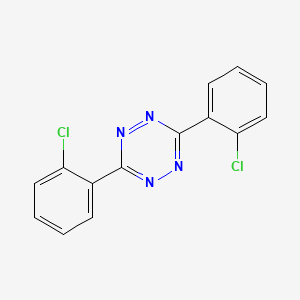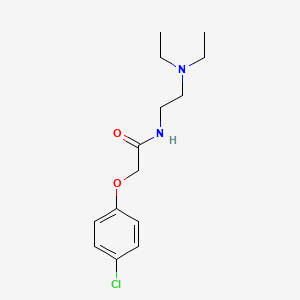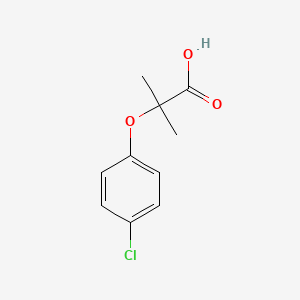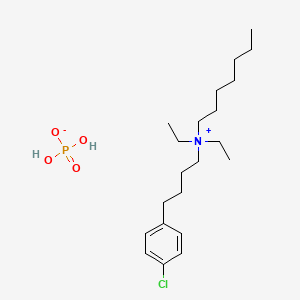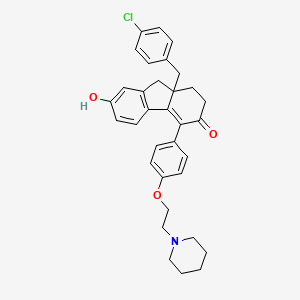
9a-(4-Chlorobenzyl)-7-hydroxy-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-9,9a-dihydro-1H-fluoren-3(2H)-one
Overview
Description
CMP8 is a selective ligand for the estrogen receptor, specifically binding to the mutant estrogen receptor ligand binding domain (ERLBD). It exhibits IC50 values of 29 nM, 41 nM, 1100 nM, and 2200 nM for MGERα, MGRERα, hERα, and hERβ, respectively . This compound is primarily used for research purposes and is not intended for human consumption .
Preparation Methods
The preparation of CMP8 involves several synthetic routes and reaction conditions. One common method includes dissolving the compound in dimethyl sulfoxide (DMSO) and mixing it with polyethylene glycol 300 (PEG300) and Tween 80 This preparation method is typically used for in vivo studies
Chemical Reactions Analysis
CMP8 undergoes various chemical reactions, including:
Oxidation: CMP8 can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: CMP8 can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CMP8 has a wide range of scientific research applications, including:
Mechanism of Action
CMP8 exerts its effects by selectively binding to the mutant estrogen receptor ligand binding domain (ERLBD). This binding inhibits the activity of the estrogen receptor, leading to changes in gene expression and cellular function . The molecular targets and pathways involved in this mechanism include the estrogen receptor itself and downstream signaling pathways that regulate gene expression and cellular processes .
Comparison with Similar Compounds
CMP8 is unique in its selective binding to the mutant estrogen receptor ligand binding domain (ERLBD). Similar compounds include:
Amcenestrant: An orally active, nonsteroidal, and selective degrader of estrogen receptor (SERD).
Raloxifene hydrochloride: A second-generation selective estrogen receptor modulator (SERM) used to prevent osteoporosis in postmenopausal women.
WAY-200070: A specific agonist of estrogen receptor β (ERRβ).
Compared to these compounds, CMP8’s uniqueness lies in its selective binding to the mutant estrogen receptor ligand binding domain, making it a valuable tool for research involving estrogen receptors .
Properties
IUPAC Name |
9a-[(4-chlorophenyl)methyl]-7-hydroxy-4-[4-(2-piperidin-1-ylethoxy)phenyl]-2,9-dihydro-1H-fluoren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34ClNO3/c34-26-8-4-23(5-9-26)21-33-15-14-30(37)31(32(33)29-13-10-27(36)20-25(29)22-33)24-6-11-28(12-7-24)38-19-18-35-16-2-1-3-17-35/h4-13,20,36H,1-3,14-19,21-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOXIEXEPIIKMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3=C4C5=C(CC4(CCC3=O)CC6=CC=C(C=C6)Cl)C=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



